REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][C:6]([CH2:11][CH2:12][OH:13])=[CH:5]2.CSC.C(=O)(O)[O-].[Na+].[OH-].[NH4+:23]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:8]([CH:7]=[C:6]([CH2:11][CH2:12][OH:13])[N:23]=[CH:5]2)=[CH:9][CH:10]=1 |f:2.3,4.5|
|
Name
|
product
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=C(CC2=CC1)CCO
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −70° C.
|
Type
|
CUSTOM
|
Details
|
(˜10 minutes)
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
After stirring an additional 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane (20 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |